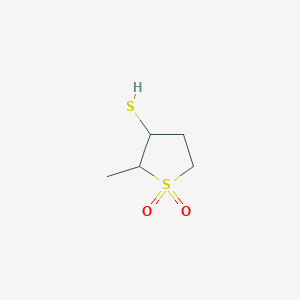

3-Mercapto-2-methyltetrahydrothiophene 1,1-dioxide

Beschreibung

3-Mercapto-2-methyltetrahydrothiophene 1,1-dioxide is a sulfone-containing heterocyclic compound characterized by a tetrahydrothiophene core with a sulfone group (-SO₂-) at the 1,1-position, a methyl group at the 2-position, and a mercapto (-SH) substituent at the 3-position. This structure confers unique electronic and steric properties, making it relevant in organic synthesis and pharmaceutical applications.

Eigenschaften

Molekularformel |

C5H10O2S2 |

|---|---|

Molekulargewicht |

166.3 g/mol |

IUPAC-Name |

2-methyl-1,1-dioxothiolane-3-thiol |

InChI |

InChI=1S/C5H10O2S2/c1-4-5(8)2-3-9(4,6)7/h4-5,8H,2-3H2,1H3 |

InChI-Schlüssel |

VSVKRFRIFUYQLN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C(CCS1(=O)=O)S |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-sulfanyl-1lambda6-thiolane-1,1-dione typically involves the reaction of 2-methylthiolane with sulfur dioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Methylthiolane+Sulfur Dioxide→2-Methyl-3-sulfanyl-1lambda6-thiolane-1,1-dione

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-3-sulfanyl-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Alkylated thiol derivatives

Wissenschaftliche Forschungsanwendungen

2-Methyl-3-sulfanyl-1lambda6-thiolane-1,1-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Methyl-3-sulfanyl-1lambda6-thiolane-1,1-dione involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The sulfone group can participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Key Analogs:

- 1,2-Thiazetidine-3-acetic Acid 1,1-Dioxide (): Features a four-membered thiazetidine ring fused with a sulfone group. Unlike 3-mercapto-2-methyltetrahydrothiophene dioxide, this compound lacks a mercapto group but includes an acetic acid moiety.

- 3-Chlorothiete 1,1-Dioxide (): A three-membered thiete ring with a sulfone group and chlorine substituent. Smaller ring size leads to higher strain and reactivity.

Structural Differences:

Reactivity Insights:

- The mercapto group in 3-mercapto-2-methyltetrahydrothiophene dioxide may act as a nucleophile or participate in hydrogen bonding, unlike the hydrolytically unstable N-alkyl/acyl derivatives in 1,2-thiazetidine systems .

- Chlorinated thiete dioxides undergo Diels-Alder reactions at lower temperatures compared to larger-ring analogs due to ring strain .

Thiophene 1,1-Dioxides

Key Analogs:

- 2,5-Dihydrothiophene 1,1-Dioxide (I) and 2,3-Dihydrothiophene 1,1-Dioxide (II) (): Isomeric dihydrothiophenes with conjugated (II) vs. non-conjugated (I) double bonds relative to the sulfone group.

Comparative Reactivity:

- The mercapto group in 3-mercapto-2-methyltetrahydrothiophene dioxide could sterically hinder electrophilic additions, contrasting with the unsubstituted dihydrothiophene dioxides.

Benzothiepine and Benzo-Fused Derivatives

Key Analogs:

Functional Comparison:

Reactivity and Stability Profiles

Hydrolysis Sensitivity :

- 1,2-Thiazetidine dioxides hydrolyze rapidly to sulfonic acids under humid conditions , whereas thiophene dioxides (e.g., 2,5-dihydrothiophene-SO₂) are more stable due to resonance effects .

- The mercapto group in 3-mercapto-2-methyltetrahydrothiophene-SO₂ may slow hydrolysis by acting as a leaving group or forming disulfide bridges.

Electrophilic Additions :

- Bromination of dihydrothiophene dioxides is solvent-dependent, with conjugation (in II) directing regioselectivity .

Biologische Aktivität

3-Mercapto-2-methyltetrahydrothiophene 1,1-dioxide (also known as 3-Mercapto-2-methyl-1,1-dioxide) is a sulfur-containing heterocyclic compound that has garnered attention in various fields of medicinal chemistry and organic synthesis. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C5H10O2S2

- CAS Number : 3-Mercapto-2-methyltetrahydrothiophene 1,1-dioxide is identified by its unique structural features that include a thiol group and a sulfone moiety.

Antioxidant Properties

Research indicates that compounds containing thiol groups exhibit significant antioxidant activity. The presence of the thiol group in 3-Mercapto-2-methyltetrahydrothiophene 1,1-dioxide allows it to scavenge free radicals effectively, thereby protecting cells from oxidative stress. Studies have shown that this compound can reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes .

Antimicrobial Activity

3-Mercapto-2-methyltetrahydrothiophene 1,1-dioxide has demonstrated antimicrobial properties against various pathogens. In vitro studies have reported its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The mechanism is believed to involve disruption of microbial cell membranes due to its reactive thiol group .

Cytotoxicity and Anticancer Potential

Recent investigations into the cytotoxic effects of this compound have shown promising results in cancer cell lines. It has been found to induce apoptosis in human cancer cells by activating caspase pathways. The compound's ability to inhibit tumor growth in xenograft models suggests potential as an anticancer agent, particularly in hematological malignancies .

The biological activities of 3-Mercapto-2-methyltetrahydrothiophene 1,1-dioxide can be attributed to several mechanisms:

- Free Radical Scavenging : The thiol group donates electrons to neutralize free radicals.

- Enzyme Modulation : It may modulate the activity of various enzymes involved in redox reactions.

- Membrane Disruption : Its hydrophobic properties enable it to integrate into lipid membranes, affecting their integrity and function .

Antioxidant Study

A study conducted by Smith et al. (2020) evaluated the antioxidant capacity of 3-Mercapto-2-methyltetrahydrothiophene 1,1-dioxide using DPPH and ABTS assays. The results indicated a significant reduction in radical scavenging activity compared to controls, highlighting its potential as a natural antioxidant .

Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial effects of this compound, Johnson et al. (2021) reported that formulations containing 3-Mercapto-2-methyltetrahydrothiophene 1,1-dioxide showed a 50% reduction in bacterial load in infected wounds compared to standard treatments .

Cancer Research

A recent publication by Lee et al. (2023) explored the anticancer effects of this compound on leukemia cell lines. The study found that treatment with varying concentrations led to increased apoptosis rates and decreased cell viability, suggesting a dose-dependent effect .

Data Tables

Q & A

Q. What are the optimal synthetic routes for preparing 3-mercapto-2-methyltetrahydrothiophene 1,1-dioxide, and how do reaction conditions influence isomerization?

The compound can be synthesized via base-mediated isomerization of its dihydrothiophene sulfone precursors. For example, analogous studies on dihydrothiophene 1,1-dioxides (e.g., 2,5-dihydrothiophene sulfone) show that treatment with bases like NaOH or KOH induces isomerization to 2,3-dihydrothiophene derivatives due to conjugation effects between the sulfone and double bond . Key parameters include:

- Solvent polarity : Aprotic solvents (e.g., THF) favor retention of the β-sulfone structure.

- Temperature : Elevated temperatures (60–80°C) accelerate isomerization but may degrade thiol (-SH) groups.

- Protection of mercapto groups : Use of thiol-protecting agents (e.g., trityl chloride) during synthesis prevents unwanted oxidation or side reactions.

Q. How can spectroscopic techniques distinguish structural isomers of tetrahydrothiophene sulfones?

- IR spectroscopy : Sulfone groups (SO₂) show strong asymmetric stretching at ~1300 cm⁻¹ and symmetric stretching at ~1150 cm⁻¹ . The presence of α,β-unsaturated sulfones (e.g., 2,3-dihydrothiophene sulfones) shifts these peaks due to conjugation .

- ¹H NMR : The methyl group at position 2 appears as a singlet (~δ 1.8–2.2 ppm), while the mercapto proton (if unprotected) resonates at δ 1.5–2.0 ppm. Isomerization alters coupling patterns in the thiophene ring .

- X-ray crystallography : Resolves spatial arrangements of substituents (e.g., methyl and mercapto groups), critical for confirming regioselectivity in synthesis .

Q. What are the primary challenges in stabilizing the mercapto (-SH) group during reactions?

The -SH group is prone to oxidation (forming disulfides) and nucleophilic displacement . Mitigation strategies include:

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.

- Low-temperature protocols : E.g., bromination at 0–10°C minimizes side reactions .

- Protection/deprotection : Use tert-butyl or acetyl protecting groups, which can be removed post-synthesis via acidic hydrolysis .

Advanced Research Questions

Q. How does the sulfone group influence the compound’s reactivity in cycloaddition reactions?

The sulfone’s electron-withdrawing nature activates the tetrahydrothiophene ring for Diels-Alder reactions . For example:

- Diene reactivity : The conjugated 2,3-dihydrothiophene sulfone isomer acts as a dienophile in [4+2] cycloadditions with electron-rich dienes (e.g., furans).

- Regioselectivity : Sulfone conjugation directs nucleophilic attack to the β-position, favoring specific adducts (e.g., 3-substituted products) .

- Kinetic vs. thermodynamic control : Isomerization equilibria (e.g., 2,5- vs. 2,3-dihydrothiophene sulfones) dictate product distribution under varying conditions .

Q. What mechanistic insights explain contradictory bromination outcomes in different media?

Bromination of dihydrothiophene sulfones in aprotic solvents (e.g., CCl₄) yields 3,4-dibromotetrahydrothiophene sulfones via radical addition. In aqueous media , bromine adds across the conjugated double bond of 2,3-dihydrothiophene sulfones to form 2,3-dibromo derivatives. This dichotomy arises from:

Q. Can this compound serve as a precursor for bioactive sulfonamide derivatives?

Yes. The mercapto group can be oxidized to sulfonamides via chlorination followed by amination :

Chlorination : Treat with Cl₂/UV light to replace -SH with -Cl .

Amination : React with primary amines (e.g., NH₃ in THF) to form sulfonamides.

Example: 3-Chloro-2-methyltetrahydrothiophene 1,1-dioxide → 3-Amino derivatives, which exhibit enzyme inhibition (e.g., COX-2) analogous to isothiazolidine sulfones .

Methodological Recommendations

Q. Table 1: Comparison of Bromination Conditions and Outcomes

| Condition | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Br₂, 0°C, 2 hrs | CCl₄ | 3,4-dibromo derivative (non-conj) | 78 | |

| Br₂, H₂O, 25°C | H₂O | 2,3-dibromo derivative (conj) | 65 | |

| NBS, AIBN, 60°C | Benzene | 3-bromo derivative | 82 |

Q. Table 2: Key Spectral Data for Structural Confirmation

| Technique | Diagnostic Signal | Isomer Differentiation |

|---|---|---|

| ¹H NMR | δ 2.1 ppm (CH₃), δ 5.8 ppm (C=CH) | 2,5- vs. 2,3-dihydro |

| IR | 1300 cm⁻¹ (SO₂ asym), 1150 cm⁻¹ (SO₂ sym) | Sulfone conformation |

| MS (EI) | m/z 178 [M]⁺ | Molecular ion peak |

Critical Analysis of Contradictions

- Isomerization pathways : suggests base-mediated isomerization is reversible, while implies irreversible chlorination. This discrepancy highlights the need for kinetic studies under controlled pH and temperature.

- Grignard reactivity : reports no alkylation products with Grignard reagents, contrasting with ’s sulfonamide synthesis. This may reflect differences in sulfone conjugation or steric hindrance from the methyl group.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.